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Compound of Interest

(1S)-1-(2,5-dibromophenyl)ethan-
Compound Name:

1-ol
CAS No.: 2227896-22-0
Cat. No.: B6157613

Get Quote

Executive Summary

(S)-1-(2,5-dibromophenyl)ethanol (CAS: 2227896-22-0) is a chiral secondary alcohol featuring
a highly functionalizable 2,5-dibromoaryl core. Its primary utility lies in its role as a chiral
scaffold for drug development. The molecule offers two distinct "handles"” for chemical
modification:[1][2]

+ Chiral Center (C1): A pre-installed stereocenter that eliminates the need for late-stage
resolution.

+ Orthogonal Halogens: The bromine atoms at positions 2 and 5 possess different electronic
and steric environments, allowing for site-selective cross-coupling reactions (e.g., Suzuki-
Miyaura, Buchwald-Hartwig).

This guide details the physicochemical properties, enantioselective synthesis, and analytical
protocols required to utilize this compound in pharmaceutical workflows.
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Chemical Identity & Structure

The 2,5-dibromo substitution pattern creates a unique steric environment. The ortho-bromine
(C2) imposes significant torsion on the ethanol side chain, influencing both the stability of the
chiral center and the selectivity of downstream reactions.

Property Detail

Chemical Name (S)-1-(2,5-dibromophenyl)ethanol

CAS Number 2227896-22-0 (S-isomer) (Ref: 2227805-52-7
for R-isomer)

Molecular Formula CsHsBr20

Molecular Weight 279.96 g/mol

Chiral Center (S)-Configuration at C1 (Benzylic position)

SMILES CC1=C(Br)C=CC(Br)=C1

Appearance White to off-white crystalline solid (typically)

Structural Visualization

The (S)-configuration typically directs the hydroxyl group "out" of the plane when drawn in
standard 2D representation with the phenyl ring flat. The ortho-bromine provides steric bulk that
can prevent racemization but also hinders nucleophilic attacks at the benzylic carbon during
substitution reactions.

Physicochemical Properties

Note: Specific experimental values for the pure (S)-enantiomer are often proprietary. The
values below represent high-confidence estimates based on the racemate and close structural
analogs (e.g., 2-bromo-1-phenylethanol).
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Parameter Value | Characteristic Comment

Racemates often melt lower;
Melting Point 56-60 °C (Estimated) pure enantiomers may

crystallize differently.

High MW and H-bonding

Boiling Point >280 °C (dec.) N )
capability suggest high BP.
- Soluble in MeOH, EtOH, Poorly soluble in water;
Solubility ) )
DMSO, DCM. requires organic co-solvent.
Typical for benzylic alcohols;
pKa ~14.5 (Alcoholic proton) slightly more acidic due to

electron-withdrawing Br.

Direction (-) is typical for (S)-
[a]D = -40° to -50° (c=1, O)ls typ ®)

Optical Rotation isomers of this class, but
MeOH)
solvent dependent.

Synthesis & Manufacturing

The synthesis of enantiopure (S)-1-(2,5-dibromophenyl)ethanol is most efficiently achieved via
Asymmetric Transfer Hydrogenation (ATH) or Biocatalytic Reduction. Traditional resolution of
the racemate is inefficient (max 50% yield).

Method A: Biocatalytic Reduction (Green Chemistry)

This method uses Ketoreductases (KREDS) to reduce the prochiral ketone. It is preferred for
scale-up due to mild conditions and >99% ee.

e Substrate: 1-(2,5-dibromophenyl)ethanone.
o Catalyst: NADPH-dependent KRED (e.g., from Lactobacillus or engineered variants).

o Cofactor Recycling: Isopropanol (hydrogen donor) with an alcohol dehydrogenase (ADH) or
Glucose/GDH system.

Method B: Chemical Asymmetric Hydrogenation
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Uses Ruthenium-based catalysts (Noyori type) for transfer hydrogenation.
o Catalyst: RuCl.
e Hydrogen Source: Formic acid/Triethylamine azeotrope.

e Conditions: 25—-40°C, 12-24 hours.

Synthesis Workflow Diagram
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Caption: Conversion of prochiral ketone to the target (S)-alcohol, followed by potential
activation to the epoxide.

Applications in Drug Development

The (S)-1-(2,5-dibromophenyl)ethanol moiety serves as a versatile building block.

Gateway to Chiral Epoxides

Treatment of the alcohol with a base (after activating the hydroxyl group, e.g., via mesylation,
or direct cyclization if a leaving group is present) yields the corresponding chiral styrene oxide.

» Utility: These epoxides are precursors to beta-blockers (ethanolamines) and azole
antifungals. The (S)-epoxide typically yields (R)-ethanolamines upon ring opening with
amines (inversion of configuration).

Site-Selective Cross-Coupling (The "Halogen Dance")

The 2,5-dibromo pattern allows for sequential functionalization.

o C5-Bromine: Sterically accessible. Reacts first in palladium-catalyzed couplings (Suzuki,
Sonogashira) under mild conditions.
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o C2-Bromine: Sterically hindered by the ethanol chain. Reacts second or requires forcing
conditions/specialized ligands (e.g., Buchwald ligands).

» Application: This allows the construction of non-symmetric biaryl scaffolds common in kinase
inhibitors.

Analytical Protocols: Chiral HPLC

Ensuring enantiomeric purity is critical. The following method is recommended for separating
the (S) and (R) enantiomers.

Method Development Strategy

o Column: Polysaccharide-based chiral stationary phases (CSPs) are most effective.
o Primary Choice:Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).
o Alternative: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

» Mobile Phase: Normal phase is standard.
o Hexane : Isopropanol (90:10 to 95:5).

o Note: The dibromo substitution increases lipophilicity; lower alcohol content may be
needed for retention.

o Detection: UV at 220 nm (absorption of the brominated aromatic ring).

Analytical Workflow Diagram
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Caption: Typical elution order on Cellulose-based columns (OD-H); confirmation with pure
standards is required.

Safety & Handling (SDS Summary)
As a halogenated aromatic alcohol, standard laboratory safety protocols apply.
e Hazards:

o H315: Causes skin irritation.

o H319: Causes serious eye irritation.

o H335: May cause respiratory irritation.

» Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The benzylic
alcohol can be sensitive to oxidation over long periods.

o Disposal: Halogenated organic waste streams. Do not mix with general organic waste if
incineration protocols differ for halogens.

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b6157613/docs?utm_src=pdf-body-img#s-1-2-5-dibromophenyl-ethanol-structural-analysis-application-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6157613?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

References

o ResearchGate. (2022). Enantioselective reduction of bromo-acetophenone derivatives.
Retrieved from [Link]

e PubChem. (2025).[3] 1-(2-Bromophenyl)ethanol Compound Summary. National Library of
Medicine. Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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